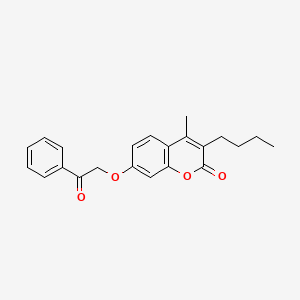

3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

説明

3-Butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure fused with a benzene ring and a pyrone ring (Figure 1). The compound features three key substituents:

- 4-Methyl group: A methyl substituent at position 4, common in bioactive coumarins, which may stabilize the aromatic system .

- 7-(2-Oxo-2-phenylethoxy) group: A ketone-containing phenoxy moiety at position 7, contributing to electronic effects and hydrogen-bonding capabilities .

This compound is synthesized via nucleophilic substitution at the 7-hydroxy position of 4-methylcoumarin intermediates, followed by alkylation or acylation to introduce the 3-butyl and 7-(2-oxo-2-phenylethoxy) groups (synthetic details in Section 3).

特性

分子式 |

C22H22O4 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

3-butyl-4-methyl-7-phenacyloxychromen-2-one |

InChI |

InChI=1S/C22H22O4/c1-3-4-10-19-15(2)18-12-11-17(13-21(18)26-22(19)24)25-14-20(23)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 |

InChIキー |

YRKHCBXJUVCNNS-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |

製品の起源 |

United States |

生物活性

3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C22H22O4

Molecular Weight: 350.4 g/mol

IUPAC Name: 3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

The compound features a chromenone backbone, known for its versatility in biological applications. Its unique substituents contribute to its pharmacological properties.

The biological activity of 3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in various metabolic pathways, impacting processes such as inflammation and cancer progression.

- Receptor Binding: It interacts with specific receptors on cell membranes, leading to altered cellular signaling and responses.

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Properties

Research has indicated that 3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.5 | Inhibition of proliferation |

| HeLa | 12.8 | Induction of apoptosis |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various assays, including the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The results indicate a dose-dependent inhibition of these enzymes.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| COX-1 | 20.0 | Moderate inhibition |

| COX-2 | 18.5 | Significant inhibition |

Case Studies

- Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry assessed the antioxidant potential of several chromenone derivatives, including 3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. The compound demonstrated a high radical scavenging activity comparable to standard antioxidants like ascorbic acid.

- In Vivo Studies: In vivo studies conducted on animal models revealed that administration of the compound significantly reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from human cancer cell lines.

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Physicochemical Properties

- The 3-hexyl analog () exhibits even greater hydrophobicity.

- Hydrogen Bonding: The 7-(2-oxo-2-phenylethoxy) group enables hydrogen-bond donor/acceptor interactions, similar to the 7-(2-oxopropoxy) substituent in . However, the phenyl ring in the target compound may enhance π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。